N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide .
Major Products Formed
Substitution: Formation of N-(4-substituted phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid and 4-bromoaniline .
Scientific Research Applications
N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the oxazole ring contributes to its overall stability and reactivity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an oxazole ring.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, making it structurally distinct but functionally similar.
Uniqueness
N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring provides stability and reactivity, while the bromophenyl group enhances its binding affinity to molecular targets. This combination makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYWLQFOHSQZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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